REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:9])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[CH3:10][N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>>[CH3:10][N:11]1[CH2:16][CH2:15][CH:14]([NH:5][C:4]2[CH:6]=[CH:7][CH:8]=[C:2]([Cl:1])[C:3]=2[F:9])[CH2:13][CH2:12]1 |f:2.3|
|
Name
|
|
Quantity
|
4.37 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(N)C=CC1)F
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
5.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Partition the reaction mixture between dichloromethane and saturated aqueous NaCl
|
Type
|
ADDITION
|
Details
|
containing NH4OH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
purify on a silica gel columnn (110 g)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)NC1=C(C(=CC=C1)Cl)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.34 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |